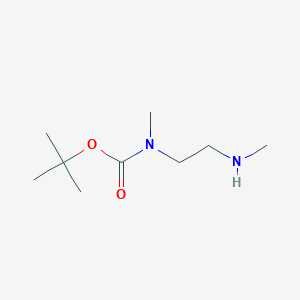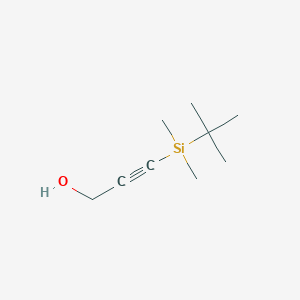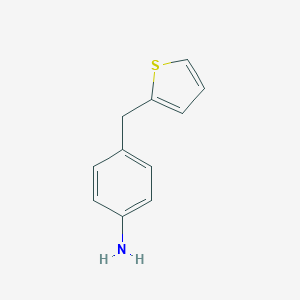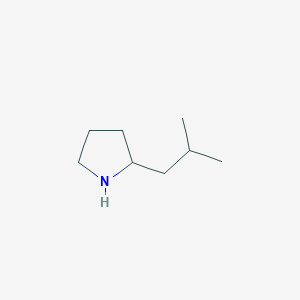
2-Isobutilpirrolidina
Descripción general
Descripción
2-Isobutylpyrrolidine is a chemical compound with the molecular formula C8H17N. It belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is notable for its unique structure, which includes an isobutyl group attached to the second position of the pyrrolidine ring. It is a colorless liquid with a characteristic odor and is used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
2-Isobutylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Safety and Hazards
The safety information for 2-Isobutylpyrrolidine suggests that it should be handled with care. In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Relevant Papers
There are several peer-reviewed papers and technical documents related to 2-Isobutylpyrrolidine available at Sigma-Aldrich . These can provide more detailed information about this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of a secondary amine with an α,ω-dibromoalkane under microwave irradiation in the presence of potassium carbonate .
Industrial Production Methods: Industrial production of 2-Isobutylpyrrolidine often employs high-yielding and scalable methods. The use of microwave irradiation for the synthesis of heterocyclic compounds, including pyrrolidines, is favored due to its efficiency and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated pyrrolidine derivatives .
Mecanismo De Acción
The mechanism of action of 2-Isobutylpyrrolidine involves its interaction with molecular targets, primarily through its nitrogen atom. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, which lacks the isobutyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
2-Ethylpyrrolidine: Similar structure but with an ethyl group instead of an isobutyl group
Uniqueness: 2-Isobutylpyrrolidine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
2-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUABXXBKUNKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


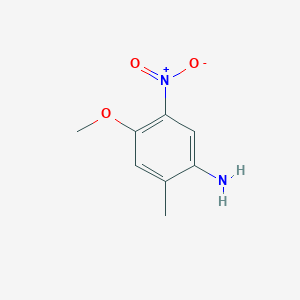
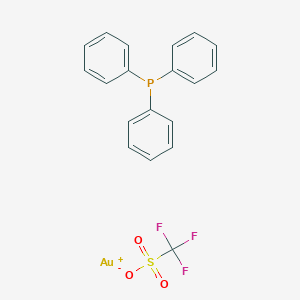
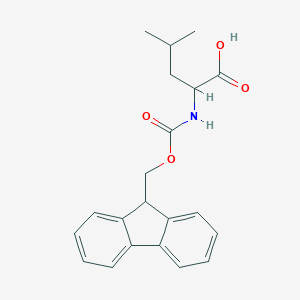
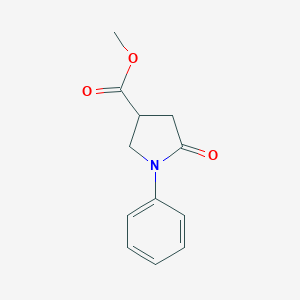

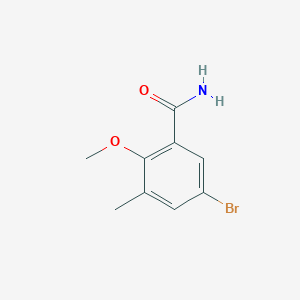
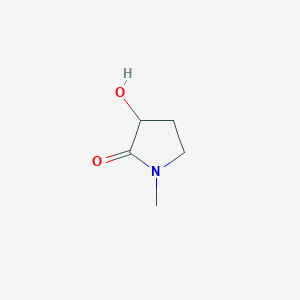
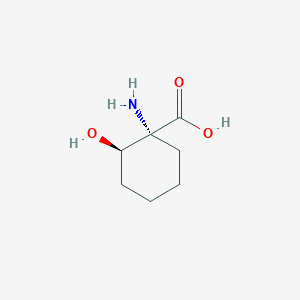
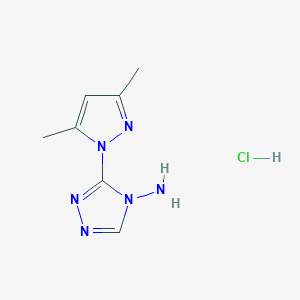
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
